molecular formula C8H8ClN3S B13063730 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13063730
M. Wt: 213.69 g/mol
InChI Key: KPMIAQDFUWLVTG-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H8ClN3S. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a chlorothiophene ring attached to a pyrazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiophenes, and various substituted derivatives of the original compound .

Scientific Research Applications

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom and the presence of the pyrazole ring make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

1-[(5-chlorothiophen-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H8ClN3S/c9-7-3-6(5-13-7)4-12-2-1-8(10)11-12/h1-3,5H,4H2,(H2,10,11)

InChI Key

KPMIAQDFUWLVTG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1N)CC2=CSC(=C2)Cl

Origin of Product

United States

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